Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Significance
The compound 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine represents a high-value "bipiperidine" scaffold, increasingly prevalent in medicinal chemistry programs targeting GPCRs (e.g., chemokine receptors) and Janus Kinases (JAK).
This structure combines two critical pharmacophoric elements:
The Bipiperidine Motif: A flexible, solubilizing linker that mimics the ethylenediamine pharmacophore found in many antihistamines and antipsychotics, but with constrained conformational entropy.
The Trifluoromethyl (
) Group: A "Magic Methyl" bioisostere that enhances metabolic stability (blocking P450 oxidation at the C3 position) and increases lipophilicity () without significantly altering steric bulk compared to an isopropyl group.
This guide provides a rigorous technical framework for the synthesis, structural validation, and physicochemical profiling of this molecule, designed for researchers requiring absolute structural certainty.
Synthetic Route & Impurity Origins[1]
To understand the analytical profile, one must understand the genesis of the molecule. The industry-standard synthesis relies on Reductive Amination , a pathway that dictates the specific impurities encountered during analysis.
Confirmed Synthetic Pathway
The synthesis couples N-Boc-4-piperidone (electrophile) with 3-(trifluoromethyl)piperidine (nucleophile), followed by acid-mediated deprotection.
Figure 1: Convergent synthesis via reductive amination. The choice of reducing agent (STAB vs. NaCNBH3) impacts the formation of "reduced ketone" impurities.
Critical Impurity Profile
Impurity Type
Origin
Analytical Signature (LC-MS)
Reduced Alcohol
Direct reduction of N-Boc-4-piperidone (side reaction).
(N-Boc-4-hydroxypiperidine).
Bis-Alkylation
Reaction of the product with another ketone unit.
High MW ( Da).
Enantiomeric Excess
Racemization of 3-CF3 center (if using chiral SM).
Split peak in Chiral SFC.
Des-CF3
Defluorination (rare, requires harsh reduction).
Mass shift of Da ().
Structural Elucidation (Spectroscopy)
This section details the self-validating spectral features required to confirm identity.
Nuclear Magnetic Resonance (NMR)
The presence of the
group and the bipiperidine linkage provides unique diagnostic signals.
Protocol: Dissolve 5 mg of free base in 600
L .
NMR (The Anchor):
Signal: Singlet (broadened by H-F coupling) at
to ppm .
Validation: Integration must correspond to 3F. If multiple peaks appear here, the sample is a mixture of diastereomers or regioisomers.
H NMR (Diagnostic Peaks):
The Linker Methine: The proton at the 4-position of the central piperidine ring (the connection point) typically appears as a multiplet (
) around ppm . Its chemical shift is shielded relative to the -protons.
The
-Protons (N-CH2):
Ring A (Terminal, 3-CF3): Complex multiplets at
ppm due to the chiral center influence.
Ring B (Central): Doublets of triplets at
ppm.
NMR (C-F Coupling):
Look for the quartet of the
carbon around ppm with a large coupling constant ().
The adjacent CH-CF3 carbon will appear as a quartet with
Fragmentation Pathway (MS/MS):
The molecule cleaves preferentially at the C-N bond connecting the two rings.
Fragment A:
(3-trifluoromethylpiperidine cation).
Fragment B:
(Tetrahydropyridine fragment from the central ring).
Expert Insight: If you observe a strong peak at
(Loss of HF, M-20), this suggests thermal instability in the source, common with aliphatic fluorines. Lower the desolvation temperature.
Stereochemical Analysis
The 3-position of the terminal piperidine is a chiral center. The molecule exists as a pair of enantiomers (
and ) unless a chiral starting material was used.
Analytical Workflow for Enantiomers:
Standard C18 HPLC will not separate the enantiomers. You must use Chiral Supercritical Fluid Chromatography (SFC).
Recommended Protocol (Chiral SFC):
Column: Chiralpak AD-H or IG (Amylose-based).
Modifier: 15-20% MeOH with 0.1% Diethylamine (DEA).
Backpressure: 120 bar.
Detection: UV at 210 nm (weak chromophore) or MSD.
Figure 2: Separation strategy for the enantiomers generated by the C3-chiral center.
Physicochemical Profile (The "Drug-Like" Analysis)
The trifluoromethyl group drastically alters the basicity of the piperidine nitrogen.
pKa Modulation
The molecule contains two basic nitrogens:
N1 (Secondary Amine): The exposed amine on the central piperidine ring.
Predicted pKa: ~10.5 (Typical secondary amine).
N1' (Tertiary Amine): The internal nitrogen attached to the 3-CF3 ring.
Effect: The
group is strongly electron-withdrawing (Inductive effect, ). It pulls electron density through the sigma bond framework, lowering the basicity of the adjacent nitrogen.
Predicted pKa: ~7.5 - 8.5 (Lower than a standard tertiary piperidine).
Implication: At physiological pH (7.4), the secondary amine is fully protonated (cationic), while the tertiary amine exists in equilibrium between neutral and protonated states. This improves membrane permeability compared to a bis-cationic species.
Lipophilicity (LogP)
Base Scaffold (Bipiperidine): Highly polar, LogP
.
With 3-CF3: The fluorine atoms add significant hydrophobicity.
Estimated LogP: 1.8 - 2.2.
Benefit: This range is ideal for CNS penetration and oral bioavailability (Lipinski Rule of 5 compliant).
References & Authority
Synthesis of Piperidine Derivatives:
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
Fluorine in Medicinal Chemistry:
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Discusses the pKa lowering effect and metabolic stability of CF3).
Analytical Fragmentation (Mass Spec):
McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
Building Block Data:
Sigma-Aldrich Product Data for 3-(Trifluoromethyl)piperidine (CAS 768-31-0).
Exploratory
A Technical Guide to the Physicochemical Properties of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine for Rational Drug Design
Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides an in-depth analysis of the critical physicochemical properties of a specific, fluorinated derivative: 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine . The introduction of a trifluoromethyl (CF₃) group profoundly influences the molecule's electronic and steric properties, thereby modulating its basicity (pKa), lipophilicity (LogP), solubility, and metabolic stability. Understanding these parameters is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its ability to cross the blood-brain barrier (BBB) and engage with its biological target.[4]
This document serves as a technical resource for drug discovery and development professionals. It moves beyond a simple data sheet to explain the causality behind these properties and provides validated, step-by-step experimental protocols for their determination. While specific experimental data for this exact molecule is not publicly available, this guide establishes a robust framework for its characterization by leveraging data from close structural analogs and established principles of physical organic chemistry.
Molecular Structure and a Priori Considerations
The structure of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine features two piperidine rings linked at the 4-position of one to the nitrogen of the other. A key feature is the trifluoromethyl group at the 3-position of the second ring.
Structure:
(Simplified 2D representation)
Key Structural Features Influencing Physicochemical Profile:
Two Basic Nitrogens: Both piperidine rings contain a secondary and a tertiary amine, respectively. These are basic centers that will be protonated at physiological pH, influencing solubility and target interactions.
Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group is expected to significantly lower the basicity (pKa) of the adjacent nitrogen atom through a negative inductive effect.[5] The CF₃ group also substantially increases lipophilicity and can block sites of metabolism.[6]
Ionization Constant (pKa): The Master Switch of Drug Behavior
The pKa dictates the ionization state of a molecule at a given pH.[7] For a basic compound like this, the pKa refers to the equilibrium constant of its conjugate acid. This property is paramount as it governs:
Solubility: The ionized (protonated) form is generally much more water-soluble than the neutral form.
Permeability: The neutral, more lipophilic form is better able to cross biological membranes like the gut wall and the blood-brain barrier.[4]
Target Binding: Many biological targets, especially CNS receptors, have acidic residues (e.g., aspartic acid) that form crucial ionic bonds with protonated basic drugs.[4]
Predicted pKa Profile:
A standard piperidine ring has a pKa of approximately 11.2.[8] However, the electron-withdrawing CF₃ group at the 3-position will reduce the electron density on the nitrogen, making it a weaker base. The pKa of the 3-(trifluoromethyl)piperidine nitrogen is therefore anticipated to be significantly lower than 11.2, likely falling in the 8.5-9.5 range, a phenomenon well-documented for fluorinated amines.[9] The pKa of the distal piperidin-4-yl nitrogen will be less affected and is expected to remain closer to that of a typical secondary piperidine. Having a pKa in the physiological range is often critical for balancing solubility and permeability.[10][11]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for pKa measurement, offering high precision by monitoring pH changes during titration with a strong acid or base.[12][13][14][15]
Methodology:
System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[12][14]
Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[12][13]
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[12][14]
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[12]
Titration:
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).
Immerse the calibrated pH electrode and begin stirring.
Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH versus the volume of titrant added.
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point(s) are the maxima on this plot.
The pKa is equal to the pH at the half-equivalence point. For multiprotic systems, multiple inflection points will be observed.[16]
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP & LogD): The Key to Membrane Permeation
Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its pharmacokinetic properties.[17] It is commonly expressed as LogP (the partition coefficient of the neutral species between octanol and water) or LogD (the distribution coefficient at a specific pH, which accounts for both ionized and neutral species).
Absorption & Distribution: Adequate lipophilicity is required for a drug to pass through the lipid bilayers of cell membranes, including intestinal absorption and distribution into tissues.[17]
Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, crossing the BBB is essential. This process is strongly correlated with lipophilicity; a LogP value in the range of 1 to 3 is often considered optimal for passive diffusion into the brain.[18][19][20]
Off-Target Effects: Excessively high lipophilicity (LogP > 5) can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential toxicity.
Predicted Lipophilicity:
The trifluoromethyl group is known to significantly increase lipophilicity.[6] For example, the calculated XLogP3 for 4-(trifluoromethyl)piperidine is 1.7.[21] The addition of the second piperidine ring will further modify this value. It is reasonable to predict that the LogP of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine will fall squarely within the desirable range for CNS penetration.
Experimental Protocol: LogP Determination by Shake-Flask Method
This classic and reliable method directly measures the partitioning of a compound between n-octanol and water.[17][22][23]
Methodology:
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4 for LogD) for several hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[23][24]
Sample Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this stock to a vial containing a precise ratio of the pre-saturated n-octanol and aqueous phases. The final concentration should be below the compound's solubility limit in either phase.
Equilibration: Cap the vial and shake it gently on a mechanical shaker for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[22]
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.[23]
Quantification: Carefully remove an aliquot from each phase.[23] Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Calculation:
LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Visualization: Shake-Flask LogP/LogD Workflow
Caption: Workflow for LogP/LogD determination via the shake-flask method.
Aqueous Solubility: The Prerequisite for Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed.[25] Poor aqueous solubility is a major cause of failure for drug candidates. Solubility is a complex property influenced by:
Lipophilicity: Generally, as LogP increases, aqueous solubility decreases.
Crystal Packing: The strength of the solid-state crystal lattice must be overcome for a compound to dissolve.
Ionization: As established, the ionized form of a drug is more soluble. Therefore, the solubility of this basic compound will be highly pH-dependent, being much higher in the acidic environment of the stomach than in the neutral pH of the intestine.
Predicted Solubility Profile:
Given the predicted LogP and basic nature, 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is expected to have low intrinsic solubility in its neutral form but significantly higher solubility at lower pH values where it is fully protonated. High-throughput kinetic solubility assays are ideal for early-stage assessment.
This method assesses how readily a compound, introduced from a DMSO stock solution, dissolves and stays in an aqueous buffer. It is a rapid and resource-efficient way to rank compounds in early discovery.[25][26][27]
Methodology:
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[26]
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be low (typically 1-2%) to minimize its solubilizing effect.[28]
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[26] During this time, compounds with solubility below the test concentration will precipitate.
Separation & Quantification:
Use a filter plate to separate the precipitated (undissolved) compound from the supernatant (dissolved compound).
Quantify the concentration of the compound in the filtrate using a method like HPLC-UV or LC-MS/MS, comparing it to a calibration curve.[27]
Visualization: Kinetic Solubility Assay Workflow
Caption: Workflow for kinetic solubility determination.
Additional Properties of Critical Importance
Metabolic Stability
The piperidine ring, while generally robust, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through hydroxylation.[29][30] The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage.[6] By placing the CF₃ group at the 3-position, it can act as a "metabolic shield," sterically hindering or electronically deactivating adjacent positions, potentially increasing the compound's half-life.[31] In vitro assays using human liver microsomes are standard for evaluating this property.
Plasma Protein Binding (PPB)
Most drugs bind to plasma proteins like albumin. It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug can distribute into tissues to interact with its target and be cleared.[32] High PPB can limit efficacy and complicate dosing. Assays like equilibrium dialysis or ultrafiltration are used to determine the percentage of a drug that is bound to plasma proteins.[33]
Summary and Implications for Drug Design
The physicochemical properties of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine present a compelling profile for a CNS-active drug candidate.
Property
Predicted Characteristic
Rationale & Implication for Drug Design
pKa
Two basic centers; one significantly lowered by CF₃ (est. 8.5-9.5)
Allows for sufficient ionization for aqueous solubility while maintaining a population of the neutral species required for BBB penetration.[4][11]
LogP / LogD₇.₄
Moderately lipophilic (est. LogP 1.5 - 2.5)
Falls within the optimal range for passive diffusion across the blood-brain barrier.[18][19]
Aqueous Solubility
pH-dependent; low intrinsic, higher at acidic pH
Favorable for oral absorption, where it can dissolve in the stomach. Formulation strategies may be needed to ensure solubility at intestinal pH.
Metabolic Stability
Likely enhanced
The CF₃ group is metabolically stable and can block oxidation at or near the 3-position, potentially increasing the drug's half-life.[6][31]
Molecular Weight
~222.24 g/mol
Well below the typical guideline of <500 g/mol , favoring good permeability and diffusion.
The rational incorporation of a trifluoromethyl group onto the piperidine scaffold in 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine creates a molecule with a finely tuned balance of properties. Its predicted moderate lipophilicity, CNS-favorable basicity, and enhanced metabolic stability make it an attractive starting point for developing therapies targeting the central nervous system. The experimental protocols detailed in this guide provide a clear and validated pathway for confirming these predicted characteristics, enabling data-driven decisions in the complex but rewarding process of drug discovery.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Creative Diagnostics. Protein Binding Assays. Available from: [Link]
PubMed. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022-01-17). Available from: [Link]
PubMed. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. (1993-01-01). Available from: [Link]
ResearchGate. Relationship between the LogP value of several substrates and their permeability across capillaries in the brain (Levin 1980). Available from: [Link]
Pion. What is pKa and how is it used in drug development?. (2023-12-13). Available from: [Link]
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]
Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. (2017-10-13). Available from: [Link]
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). Available from: [Link]
BMG LABTECH. Binding Assays. (2025-12-17). Available from: [Link]
ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
BioDuro. ADME Solubility Assay. Available from: [Link]
PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]
PMC. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available from: [Link]
PubMed. In vitro solubility assays in drug discovery. (2009-08-01). Available from: [Link]
Protocols.io. LogP / LogD shake-flask method. Available from: [Link]
Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-16). Available from: [Link]
PMC. The pKa Distribution of Drugs: Application to Drug Discovery. (2007-09-17). Available from: [Link]
PMC. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Available from: [Link]
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015-07-15). Available from: [Link]
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). Available from: [Link]
YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021-02-10). Available from: [Link]
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03). Available from: [Link]
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016-10-06). Available from: [Link]
ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Available from: [Link]
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. Available from: [Link]
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. Available from: [Link]
ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine substituent in equatorial and axial positions of piperidine derivatives. Available from: [Link]
PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Available from: [Link]
PubChem. 4-(Trifluoromethyl)piperidine. Available from: [Link]
PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]
Cheméo. Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3). Available from: [Link]
Frontiers. The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010-03-11). Available from: [Link]
PubChem. 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Available from: [Link]
Chem-Station. Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Available from: [Link]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
Abstract Introduction The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its saturated, heterocyclic structure allows for three-dimensional diver...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its saturated, heterocyclic structure allows for three-dimensional diversity in drug design, influencing solubility, basicity, and receptor interaction. The introduction of a trifluoromethyl (CF3) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity of fluorine can modulate the pKa of nearby basic centers, while the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.
This guide focuses on the synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, a compound that combines these two important structural motifs. Due to the absence of this compound in major chemical supplier catalogs, a de novo synthesis is required. This document provides a proposed synthetic route and detailed experimental procedures to enable its preparation and facilitate further research into its potential applications.
Physicochemical Properties of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
As 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a novel compound, its experimental physicochemical data is not available. The following table summarizes the calculated molecular weight and the properties of the key starting materials.
Proposed Synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
A plausible and efficient synthetic route to the target compound is via a reductive amination reaction. This well-established method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. In this case, 1-Boc-4-piperidone would be reacted with 3-(trifluoromethyl)piperidine, followed by deprotection of the Boc group. An alternative, though potentially less selective, approach is the direct N-alkylation of 4-aminopiperidine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine.
Experimental Protocols
The following section details the proposed experimental procedures for the synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine.
Synthesis of tert-Butyl 4-(3-(Trifluoromethyl)piperidino)piperidine-1-carboxylate (Intermediate C)
Principle: This step involves the reductive amination of 1-Boc-4-piperidone with 3-(trifluoromethyl)piperidine using sodium triacetoxyborohydride as a mild reducing agent.
To a round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
Add 3-(trifluoromethyl)piperidine (1.1 eq) to the solution and stir for 20 minutes at room temperature.
Add a catalytic amount of glacial acetic acid.
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine (Final Product D)
Principle: This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Materials:
tert-Butyl 4-(3-(trifluoromethyl)piperidino)piperidine-1-carboxylate (Intermediate C)
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flask
Magnetic stirrer
Procedure:
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
Cool the solution in an ice bath.
Slowly add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq).
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 9.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Expected Characterization
The identity and purity of the synthesized 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should show characteristic peaks for the piperidine protons. The integration of the signals should correspond to the number of protons in the molecule.
¹³C NMR will show the number of unique carbon atoms. The carbon attached to the trifluoromethyl group will have a characteristic chemical shift.
¹⁹F NMR will show a signal corresponding to the CF3 group.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 251.29 for [M+H]⁺).
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and products.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Reagent Handling:
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle under an inert atmosphere.
Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme care.
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of the novel compound 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine. The proposed reductive amination pathway offers a reliable method for its preparation from commercially available starting materials. The information contained herein is intended to empower researchers and scientists in the fields of medicinal chemistry and drug development to access this and similar fluorinated piperidine derivatives for further investigation.
References
Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). 4-Piperidinamine. Retrieved February 14, 2026, from [Link]
Salah, N. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved February 14, 2026, from [Link]
PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved February 14, 2026, from [Link]
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved February 14, 2026, from [Link]
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
Appretech Scientific Limited. (n.d.). (3S)-3-(trifluoromethyl)piperidine hydrochloride. Retrieved February 14, 2026, from [Link]
ACS Publications. (n.d.). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved February 14, 2026, from [Link]
NIST. (n.d.). Piperidine, 3-methyl-. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved February 14, 2026, from [Link]
MDPI. (n.d.). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Retrieved February 14, 2026, from [Link]
DTIC. (n.d.). Piperidine Synthesis. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). Trifluoromethane. Retrieved February 14, 2026, from [Link]
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved February 14, 2026, from [Link]
Synthonix. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved February 14, 2026, from [Link]
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The Trifluoromethyl Piperidine Scaffold: Conformational Dynamics and Medicinal Utility
Abstract The incorporation of trifluoromethyl ( ) groups into saturated nitrogen heterocycles represents a paradigm shift in modern medicinal chemistry. Among these, trifluoromethyl piperidine derivatives have emerged as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of trifluoromethyl (
) groups into saturated nitrogen heterocycles represents a paradigm shift in modern medicinal chemistry. Among these, trifluoromethyl piperidine derivatives have emerged as privileged scaffolds, offering a unique intersection of metabolic stability, modulated basicity, and defined conformational bias. This technical guide analyzes the physicochemical impact of the motif on the piperidine ring, elucidating the stereoelectronic forces that govern axial/equatorial preferences and providing actionable synthetic strategies for drug discovery.
The Physicochemical Paradigm
The strategic introduction of a
group onto a piperidine core is rarely a passive steric modification; it is an electronic overhaul of the molecule.
Basicity Modulation (
Suppression)
The piperidine nitrogen is typically highly basic (
), which can lead to poor membrane permeability due to high ionization at physiological pH (7.4).
Mechanism: The strong electron-withdrawing nature of the
group (Hammett ) exerts a powerful inductive effect ().
Impact: Placing a
group at the -position (C2) or -position (C3) significantly lowers the of the piperidine nitrogen, often by 2–4 log units.
Result: A higher fraction of the molecule exists in the neutral form at physiological pH, enhancing CNS penetration and oral bioavailability while reducing the risk of phospholipidosis associated with highly basic amines.
Lipophilicity and Metabolic Stability
Lipophilicity: The
group is highly lipophilic (). Its addition increases the LogP, facilitating passive transport across the blood-brain barrier (BBB).
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at the C2 or C4 positions blocks cytochrome P450-mediated oxidative metabolism (N-dealkylation or
-hydroxylation), significantly extending the half-life () of the drug candidate.
Data Summary: Substituent Effects
Property
Unsubstituted Piperidine
2-Methyl Piperidine
2-Trifluoromethyl Piperidine
(Conj. Acid)
~11.1
~11.1
~6.5 – 8.0 (Est.)
LogP
0.84
1.13
1.9 – 2.2
Metabolic Liability
High (-oxidation)
Moderate
Low (Blocked site)
C–X Bond Length
1.09 Å (C-H)
1.54 Å (C-C)
1.35 Å (C-F)
Conformational Control: The Stereoelectronic Battle
One of the most sophisticated uses of the
group is to lock the piperidine ring into a specific conformation, thereby pre-organizing the pharmacophore for receptor binding.
The Equatorial vs. Axial Dilemma
In cyclohexane systems, bulky groups like
(A-value kcal/mol) almost exclusively adopt the equatorial position to avoid 1,3-diaxial steric interactions. However, in piperidines, stereoelectronic effects can compete with sterics.
Steric Dominance: For 2-trifluoromethyl piperidine, the steric bulk generally favors the equatorial conformer.
Electronic Counter-Force (The "Fluorine Effect"): In protonated or specific solvent environments, an axial preference can be induced via:
Charge-Dipole Interaction: Favorable electrostatic attraction between the electronegative fluorine and the positively charged nitrogen (
).
Hyperconjugation: Interaction between the anti-bonding orbital of the C–F bond (
) and the lone pair of the nitrogen or adjacent bonds (), though this is more pronounced for single fluorine atoms (the gauche effect).
Visualization of Conformational Dynamics
The following diagram illustrates the competing forces determining the spatial orientation of the
group.
Figure 1: Stereoelectronic and steric forces governing the conformational equilibrium of trifluoromethyl piperidines.
Synthetic Architectures
Creating the
-piperidine bond requires specialized methodologies due to the reluctance of the group to undergo nucleophilic displacement.
Primary Route: Catalytic Hydrogenation of Pyridines
The most scalable route involves the reduction of commercially available trifluoromethyl pyridines.
Pros: High atom economy, scalable, accesses diverse substitution patterns.
Cons: Requires high pressure; cis/trans diastereoselectivity can be challenging to control without specific catalysts (e.g., Rh vs. Pd).
Secondary Route: Intramolecular Mannich Reaction
For high enantioselectivity, the intramolecular Mannich reaction utilizing chiral amines or catalysts is preferred.
Synthetic Workflow Diagram
Figure 2: Primary synthetic pathways for accessing the
-trifluoromethyl piperidine scaffold.
Medicinal Chemistry Applications (Case Studies)
CGRP Antagonists: The
-Trifluoroethyl Innovation
While direct ring substitution is powerful,
-alkylation with trifluoroethyl groups has yielded FDA-approved success stories.
Drug:Atogepant (Qulipta) & Ubrogepant (Ubrelvy).
Role: The 2,2,2-trifluoroethyl group attached to the piperidine/piperazinone nitrogen reduces the basicity of the amine, preventing phospholipidosis and improving oral bioavailability. It also provides a hydrophobic anchor that fits into a specific lipophilic pocket of the CGRP receptor.
Bioisosteric Replacement
In early discovery, the 2-trifluoromethyl piperidine moiety is often used as a bioisostere for:
2-Chlorophenyl groups: Similar lipophilicity and steric bulk, but without the metabolic liability of the aromatic ring.
t-Butyl groups: The
group is roughly isosteric with an isopropyl or ethyl group but offers orthogonal electronic properties (electron-withdrawing vs. donating).
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)piperidine
Objective: Synthesis of racemic 2-(trifluoromethyl)piperidine via catalytic hydrogenation of 2-(trifluoromethyl)pyridine.
Scale: 10 mmol.
Metabolic Stability of 3-(trifluoromethyl)piperidine Scaffolds: A Technical Guide
Executive Summary: The Strategic Value of the 3-CF3 Motif In modern medicinal chemistry, the piperidine ring is a privileged scaffold, yet it frequently suffers from metabolic liabilities—specifically rapid oxidative cle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the 3-CF3 Motif
In modern medicinal chemistry, the piperidine ring is a privileged scaffold, yet it frequently suffers from metabolic liabilities—specifically rapid oxidative clearance via cytochrome P450 (CYP) enzymes. The introduction of a trifluoromethyl (-CF₃) group at the 3-position is a high-impact structural modification. Unlike 4-substitution, which is often reserved for pharmacophore vectors, 3-substitution offers a unique dual benefit: electronic modulation of the basic amine and metabolic blockade of the susceptible
-carbon positions.
This guide details the metabolic stability profile of 3-(trifluoromethyl)piperidine, providing a mechanistic rationale for its stability, a validated experimental protocol for assessment, and strategies for further optimization.
Mechanistic Analysis: The Fluorine Effect
To understand the stability of this scaffold, one must analyze the physicochemical perturbations caused by the -CF₃ group.
Modulation of Basicity (pKa)
Unsubstituted piperidine has a pKa of ~11.2, meaning it is fully protonated at physiological pH (7.4). This high basicity often leads to:
Lysosomal Trapping: High volume of distribution (
) but poor cytosolic availability.
hERG Liability: Promiscuous binding to potassium channels.
The 3-CF₃ group exerts a strong electron-withdrawing inductive effect (
), propagating through the -framework to the nitrogen.
Result: The pKa is typically lowered by 1.5–2.0 log units (to ~9.0–9.5).
Metabolic Consequence: A less basic amine has a less nucleophilic lone pair, significantly reducing the rate of N-oxidation by Flavin-containing Monooxygenases (FMOs) and CYPs.
Site-Specific Metabolic Blockade
Metabolism of the piperidine ring occurs primarily at the carbon atoms
to the nitrogen (C2 and C6) via hydrogen atom abstraction (HAT) by the CYP450 oxo-iron species.
C3 Position (Direct Block): The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond (~98 kcal/mol). Substitution at C3 completely blocks hydroxylation at this site.
C2 Position (Electronic/Steric Shielding): The bulky -CF₃ group at C3 creates steric hindrance protecting the adjacent C2 position. Furthermore, the electron-withdrawing nature deactivates the C2-H bond towards electrophilic attack.
C6 Position (The Remaining Soft Spot): The C6 position, being distal to the -CF₃ group, remains the primary site of metabolic vulnerability (
-hydroxylation), leading to ring opening and aldehyde formation.
Visualization of Metabolic Pathways
The following diagram illustrates the metabolic fate of the scaffold, highlighting blocked versus active pathways.
Figure 1: Predicted metabolic map of 3-(trifluoromethyl)piperidine. Note the deactivation of the N-oxide and C2 pathways, shifting clearance liability almost exclusively to C6.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific scaffold, a rigorous Liver Microsome (LM) stability assay is required.[1] This protocol is designed for high data integrity, utilizing specific controls to verify enzymatic activity.
Materials & Reagents[1][2][3][4][5]
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (solutions of NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) or solid NADPH.
Step 1: Preparation of Master Mix
Dilute microsomes in KPi buffer to a concentration of 0.625 mg/mL. Pre-warm at 37°C for 5 minutes.
Expert Insight: Never vortex microsomes vigorously; enzyme activity is sensitive to shear stress. Invert gently to mix.
Step 2: Compound Addition
Add test compound (from 10 mM DMSO stock) to the Master Mix to achieve a final concentration of 1 µM (0.5 mg/mL microsomal protein final).
Expert Insight: Keep DMSO concentration <0.1%.[2] Higher DMSO levels can inhibit specific CYP isoforms (e.g., CYP3A4), leading to false stability data.
Step 3: Reaction Initiation
Initiate the reaction by adding pre-warmed NADPH (1 mM final concentration).
Self-Validating Step: Include a "minus NADPH" control incubation. If loss of parent is observed here, it indicates chemical instability (hydrolysis) rather than metabolism.
Step 4: Sampling & Quenching
At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution.
Why: The 1:3 ratio ensures complete protein precipitation and immediate cessation of enzymatic activity.
Step 5: Analysis
Centrifuge samples at 4,000 rpm for 20 mins at 4°C. Analyze supernatant via LC-MS/MS monitoring the Parent [M+H]+ transition.
Workflow Visualization
Figure 2: Standardized workflow for microsomal stability assessment ensuring data integrity.
Data Interpretation & Optimization Strategies
Calculation of Intrinsic Clearance (
)
Plot the natural log (ln) of the % parent remaining versus time. The slope of the linear regression (
) is used to calculate half-life () and intrinsic clearance.
Benchmarking Stability
CL_int (µL/min/mg)
Classification
Implications for 3-CF3-Piperidine
< 15
Low Clearance
Scaffold is robust; 3-CF3 is effectively blocking metabolism.
15 - 45
Moderate
Minor metabolism occurring, likely at C6 or N-oxidation.
> 45
High Clearance
Scaffold is unstable. The C6 position is likely the culprit.
Optimization: What if Stability is Low?
If the 3-(trifluoromethyl)piperidine scaffold still exhibits high clearance, the metabolic "leak" is almost certainly at the C6 position (the methylene
to the nitrogen, distal to the CF3).
Corrective Actions:
Block C6: Introduce a small substituent (methyl or gem-dimethyl) at C6. This creates steric hindrance at the remaining soft spot.
Spiro-cyclization: Form a spiro-cycle at C4 or C6 to rigidify the ring and reduce access to the heme iron of CYP enzymes.
Scaffold Hopping: Switch to a morpholine (reduces basicity further) or a bridged bicycle (e.g., 2-azabicyclo[2.1.1]hexane) to eliminate the specific conformation recognized by the metabolizing enzyme.
Literature review on 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine synthesis pathways
Executive Summary The molecule 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine represents a critical bipiperidine scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group at the 3-posi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine represents a critical bipiperidine scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring modulates pKa, increases lipophilicity, and improves metabolic stability against oxidative metabolism—key parameters in optimizing ADME profiles for GPCR and kinase inhibitors.
This guide provides a definitive, self-validating technical workflow for the synthesis of this scaffold. Unlike generic protocols, this document focuses on the Reductive Amination pathway as the industry "Gold Standard" due to its superior atom economy and impurity profile compared to nucleophilic substitution routes.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into two commercially viable building blocks.
Strategic Disconnection
The strategic bond disconnection occurs at the C-N bond linking the two piperidine rings. This reveals two precursors:
Electrophile: A 4-substituted piperidine derivative (Core B), ideally N-Boc-4-piperidone.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic disconnection revealing the convergent synthesis strategy.
Primary Pathway: Reductive Amination
Rationale: This pathway minimizes side reactions (such as elimination) common in alkylation routes and allows for mild reaction conditions compatible with the Boc protecting group.
Reaction Scheme
The synthesis proceeds in two distinct stages:
Coupling: Formation of the iminium intermediate followed by in situ reduction.
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group.
Figure 2: Step-wise reaction workflow from starting materials to final salt form.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Procedure:
Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve N-Boc-4-piperidone (1.1 equiv) and 3-(trifluoromethyl)piperidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes. Causality: This promotes the formation of the iminium ion species, which is the active substrate for reduction.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the amine.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (MeOH/DCM gradient) to yield tert-butyl 4-(3-(trifluoromethyl)piperidin-1-yl)piperidine-1-carboxylate.
Step 2: Boc-Deprotection
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
Procedure:
Dissolve the intermediate from Step 1 in DCM (or Dioxane).
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to obtain the product as a hydrochloride salt (white solid).
Process Optimization & Critical Control Points
To ensure reproducibility and high yield, the following parameters must be controlled.
Solvent & Reductant Screening
The choice of reducing agent significantly impacts the impurity profile (specifically the reduction of the ketone to an alcohol side-product).
Reducing Agent
Solvent
Yield
Impurity Profile (Alcohol Byproduct)
Recommendation
NaBH(OAc)₃
DCE/DCM
85-95%
< 5%
Recommended
NaCNBH₃
MeOH
70-80%
10-15%
Toxic, avoid if possible
NaBH₄
MeOH
< 40%
> 40%
Not Recommended (Too strong)
H₂ / Pd-C
EtOH
Variable
Low
Risk of defluorination
Troubleshooting Guide
Issue: Incomplete conversion of amine.
Solution: Ensure molecular sieves (4Å) are added during the imine formation step to remove water, driving the equilibrium forward.
Issue: Formation of "reduced ketone" (N-Boc-4-hydroxypiperidine).
Solution: Do not add STAB immediately. Ensure the "Activation" stir time (30-60 mins) is respected to maximize imine concentration before reduction.
Analytical Validation
A self-validating system requires confirmation of structure. The following NMR signals are diagnostic for the target molecule.
¹⁹F NMR (CDCl₃): Look for a doublet or singlet around -63.0 ppm . This confirms the integrity of the trifluoromethyl group (no defluorination).
¹H NMR (D₂O/DCl for salt):
δ ~3.5–4.0 ppm: Multiplets corresponding to the α-protons of the piperidine rings (adjacent to Nitrogen).
δ ~2.8–3.2 ppm: Methine proton at the C4 position of the central piperidine ring (the linkage point).
Absence of Boc: Disappearance of the singlet at ~1.45 ppm (9H) confirms successful deprotection.
Safety & Handling
3-(Trifluoromethyl)piperidine: Corrosive and irritant. Handle in a fume hood.
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.
Fluorinated Waste: Do not dispose of in standard organic waste streams if incineration protocols differ for halogenated compounds in your facility.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
Core Reference for the STAB reductive amin
Vulpetti, A., & Dalvit, C. (2012). "Fluorine in Drug Design: Structural and Physicochemical Considerations." Drug Discovery Today. Link
Authoritative source on the physicochemical properties of the CF3 group in piperidines.
Valdez, C. A., et al. (2014). "Fentanyl Synthesis Using N-BOC-4-Piperidinone." PLOS ONE / DTIC. Link
Validates the N-Boc-4-piperidone reductive amination strategy on a similar bipiperidine scaffold.
Champagne, P. A., et al. (2015). "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Chemical Reviews. Link
Comprehensive review on synthesizing the trifluoromethyl-piperidine core.
Protocols & Analytical Methods
Method
Procedure for N-alkylation of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
An Application Guide to the Selective N-Alkylation of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine Authored by: A Senior Application Scientist Abstract This comprehensive application note provides detailed protocols...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Selective N-Alkylation of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and expert insights for the selective N-alkylation of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, a key intermediate in contemporary drug discovery. Piperidine scaffolds are ubiquitous in pharmaceuticals, and the ability to precisely functionalize them is paramount for developing novel therapeutic agents.[1][2][3] This document addresses the specific challenge of regioselective alkylation on a substrate possessing two distinct secondary amine functionalities. We present two robust methodologies: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The guide explains the mechanistic rationale behind each approach, offers step-by-step experimental procedures, and provides a decision-making framework to assist researchers in selecting the optimal method for their synthetic goals.
Introduction: The Significance of N-Alkyl Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[3][4][5] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications directly impact the compound's pharmacokinetic profile (ADME) and its binding affinity to biological targets.[6]
The subject of this guide, 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, is a bifunctional building block of significant interest. It presents a unique synthetic challenge: two secondary piperidine nitrogens available for alkylation. A successful and efficient synthesis hinges on controlling the regioselectivity of this transformation.
Substrate Analysis: Predicting Regioselectivity
A critical analysis of the starting material is essential for predicting the reaction outcome. The substrate contains two piperidine rings with distinct electronic environments:
Piperidine Ring A: Unsubstituted at the 2 and 6 positions. The nitrogen atom here exhibits standard secondary amine nucleophilicity.
Piperidine Ring B: Substituted with a trifluoromethyl (CF₃) group at the 3-position. The CF₃ group is a potent electron-withdrawing group, which significantly reduces the electron density on the adjacent nitrogen atom through a strong inductive effect (-I).
Method Selection: Direct Alkylation vs. Reductive Amination
The choice between direct alkylation and reductive amination is dictated by the nature of the alkyl group to be introduced and the desired reaction conditions.
Direct N-Alkylation: Best suited for introducing simple primary or secondary alkyl groups using the corresponding alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide). It is a straightforward and robust method.[7][8]
Reductive Amination: A milder and often more versatile method, ideal for introducing a wider array of functional groups, including those derived from complex or sterically hindered aldehydes and ketones.[7][9] This method is highly selective and avoids the risk of over-alkylation to form quaternary ammonium salts.[7]
Caption: Decision tree for selecting the appropriate N-alkylation method.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base. The key to preventing the formation of quaternary ammonium salt byproducts is the slow addition of the alkylating agent, which ensures the secondary amine remains in excess relative to the alkyl halide throughout the addition.[8]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
To a stirred solution of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine (1.0 eq) in anhydrous MeCN or DMF (0.1 M solution), add the base (K₂CO₃ or DIPEA, 2.0 eq).
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
Slowly add the alkyl halide (1.05 eq) to the mixture dropwise over 1-2 hours using a syringe pump.[8]
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up:
a. If using K₂CO₃, filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
b. If using DIPEA, concentrate the reaction mixture directly under reduced pressure.
c. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Integrating 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine into fragment-based drug discovery
Application Note: Integrating 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine into Fragment-Based Drug Discovery Executive Summary This guide details the strategic integration of 1-(Piperidin-4-yl)-3-(trifluoromethyl)pi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Integrating 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine into Fragment-Based Drug Discovery
Executive Summary
This guide details the strategic integration of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine (hereafter referred to as 3-CF3-BisPip ) into fragment-based drug discovery (FBDD) workflows. Unlike traditional "flat" aromatic fragments, 3-CF3-BisPip offers a high fraction of sp³-hybridized carbons (Fsp³), enhancing solubility and enabling the exploration of three-dimensional chemical space.[1] Furthermore, the trifluoromethyl group serves as a highly sensitive, background-free handle for ¹⁹F-NMR screening , allowing for the rapid identification of low-affinity binders.
This document provides validated protocols for physicochemical profiling, ligand-observed ¹⁹F-NMR screening, and synthetic elaboration strategies to transition this fragment into a lead-like compound.
The Scaffold Profile: "Escaping Flatland"
The 3-CF3-BisPip scaffold represents a privileged class of "super-fragments" that balance hydrophilic vectors with hydrophobic bulk. Its bis-piperidine architecture provides a predefined exit vector (the secondary amine) while the CF₃ group modulates lipophilicity and metabolic stability.
Physicochemical Properties
The following parameters define the scaffold's suitability for FBDD. Note the distinct pKₐ values of the two nitrogen centers, which are critical for buffer selection in screening.
Property
Value (Approx.)
Significance in FBDD
Molecular Weight
~236.28 Da
Well within the "Rule of 3" (<300 Da).
cLogP
1.8 – 2.2
Ideal lipophilicity for membrane permeability without aggregation.
Fsp³ Score
0.91
High 3D character; correlates with higher clinical success rates [1].
pKₐ (Secondary Amine)
~10.8
High basicity; likely protonated at physiological pH (creates salt bridges).
pKₐ (Tertiary Amine)
~8.5
Modulated by the electron-withdrawing CF₃ group.
¹⁹F NMR Shift
-60 to -65 ppm
Distinct region, avoiding overlap with protein signals or common buffers.
Conformational Bias
The 3-trifluoromethyl group on the piperidine ring is not static. It exists in an equilibrium between axial and equatorial conformations.
Equatorial Preference: Generally favored in steric terms.
Axial Preference: Can be stabilized by gauche effects or specific solvent interactions.
Impact: This conformational flexibility allows the fragment to "sample" the protein pocket, potentially inducing an induced-fit binding mode that rigid analogs might miss [2].
Protocol A: Ligand-Observed ¹⁹F-NMR Screening
The primary application of 3-CF3-BisPip is as a spy molecule or library member in ¹⁹F-NMR screening. The high sensitivity of the fluorine nucleus allows for the detection of weak binders (K_D in mM range) using relaxation-edited experiments.
Experimental Design
Objective: Detect binding via changes in transverse relaxation time (T₂) or chemical shift perturbations (CSP).
Reagents:
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O (for lock). Note: Avoid Tris buffer if possible, as its amine can interfere with weak binders.
Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (50 µM) in a coaxial insert (to prevent competition).
Protein: Target protein at 10–20 µM.
Step-by-Step Workflow
Quality Control (QC):
Dissolve 3-CF3-BisPip in d6-DMSO to 100 mM (stock).
Dilute to 50 µM in assay buffer.
Acquire a 1D ¹⁹F spectrum to ensure a single, sharp peak (linewidth < 3 Hz). Broadening indicates aggregation.
Sample Preparation:
Reference Sample: 50 µM Fragment + Buffer.
Experimental Sample: 50 µM Fragment + 20 µM Protein + Buffer.
Relaxation Delay (d1): 2.0 s (ensure full T₁ relaxation).
T₂ Filter Delay: 200–400 ms.
Scans (NS): 128–512 (dependent on probe sensitivity).
Temperature: 298 K.
Data Analysis:
Compare the peak intensity and linewidth between Reference and Experimental samples.
Hit Criteria: A reduction in signal intensity >30% (due to faster T₂ relaxation upon protein binding) or a chemical shift perturbation >0.05 ppm.
Workflow Visualization
Figure 1: ¹⁹F-NMR Screening Workflow for 3-CF3-BisPip. Green path indicates a successful hit.
Protocol B: Chemical Elaboration (Fragment Growing)
Once 3-CF3-BisPip is identified as a hit, the secondary amine on the "Piperidin-4-yl" ring serves as the primary growth vector . This position allows for the rapid generation of a library of analogs to probe adjacent pockets.
Strategic Rationale
The secondary amine is solvent-exposed in many binding modes. Derivatization here can:
Reach into hydrophobic sub-pockets (via Amide Coupling).
Dissolve 3-CF3-BisPip (1 eq) and Aldehyde (1.1 eq) in DCE.
Add NaBH(OAc)₃ (1.5 eq).
Stir for 16 hours.
Note: This retains the positive charge at the nitrogen, which is crucial if the original fragment relied on an ionic interaction.
Elaboration Logic Diagram
Figure 2: Synthetic elaboration strategies utilizing the secondary amine vector.
Critical Considerations & Troubleshooting
Solubility: While the scaffold is soluble, adding large hydrophobic R-groups during elaboration can lead to precipitation. Always maintain <2% DMSO in biological assays.
Stereochemistry: Commercial 3-(trifluoromethyl)piperidine is often racemic.
Recommendation: If the racemic fragment hits, separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) early to determine the active isomer. The CF₃ group's vector is distinct in (R) vs (S) forms.
False Positives in NMR: Paramagnetic impurities in protein preps can cause line broadening mimicking binding. Always run a "No Protein" control and a "Denatured Protein" control if results are ambiguous.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Dalvit, C., et al. (2019). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Bioorganic & Medicinal Chemistry, 27(1), 117-130.
Jordan, J. B., et al. (2012). Fragment-Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(2), 678–687.
Hajduk, P. J., et al. (2011). One-Dimensional Relaxation- and Diffusion-Edited NMR Methods for Screening Compounds That Bind to Macromolecules. Quarterly Reviews of Biophysics, 32(3), 211-240.
Application Note: Preparation of Pharmaceutical Intermediates Using Fluorinated Bipiperidines
This Application Note is written for researchers and medicinal chemists focusing on the synthesis of high-value fluorinated heterocyclic intermediates. [1] Executive Summary Fluorinated bipiperidines represent a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and medicinal chemists focusing on the synthesis of high-value fluorinated heterocyclic intermediates.
[1]
Executive Summary
Fluorinated bipiperidines represent a privileged scaffold in modern drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., Dopamine D4, CCR5) and Janus kinase (JAK) inhibitors. The incorporation of fluorine into the bipiperidine core serves two critical functions: modulation of basicity (pKa) of the piperidine nitrogen and metabolic blockade of labile C-H sites (prevention of oxidative metabolism).
This guide details the synthetic strategies for accessing two distinct bipiperidine classes:
1,4'-Bipiperidines (N-C linked): Accessed via convergent reductive amination.
4,4'-Bipiperidines (C-C linked): Accessed via hydrogenation of fluorinated bipyridines.
Strategic Analysis & Chemical Logic
The Fluorine Effect on Piperidine Basicity
The introduction of fluorine atoms adjacent to the piperidine nitrogen (C3 position) significantly lowers the pKa of the amine due to the strong electron-withdrawing inductive effect (
).
Non-fluorinated Piperidine pKa: ~11.0
3-Fluoropiperidine pKa: ~9.0
3,3-Difluoropiperidine pKa: ~7.5
Implication: This reduction in basicity improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), enhancing membrane permeability.
Synthetic Pathways Overview
The choice of pathway depends on the linkage type required.
Pathway A: Convergent Assembly (1,4'-Linkage)
Mechanism:[1][2][3][4][5] Reductive amination between a fluorinated piperidine amine and a piperidone.
Pros: Modular; allows combination of diverse fluorination patterns.
Cons: Requires pre-synthesis of fluorinated monomer.
Pathway B: Direct Hydrogenation (4,4'-Linkage)
Mechanism:[1][2][3][4][5] Metal-catalyzed hydrogenation of fluorinated 4,4'-bipyridines (The "Glorius Method").
Pros: Rapid access to C-C linked systems; stereoselective (all-cis).
Cons: Catalyst sensitivity; limited commercial availability of specific fluorinated bipyridines.
Visualization: Synthetic Workflow
Detailed Protocol: Synthesis of 3,3'-Difluoro-1,4'-Bipiperidine
This protocol describes the convergent synthesis of a 1,4'-bipiperidine scaffold, a common core in chemokine receptor antagonists.
Reagents & Equipment[4][7]
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or XtalFluor-E (safer alternative).
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO4; fluorinated product does not absorb UV strongly).
Quench: Cool to 0°C. Slowly add sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.
Deprotection: Dissolve crude N-Boc-3,3-difluoropiperidine in 4M HCl/Dioxane. Stir 2h. Precipitate with Et2O.
Isolation: Filter the white solid 3,3-difluoropiperidine HCl . Store in a desiccator (hygroscopic).
Phase 2: Coupling via Reductive Amination (The 1,4'-Linkage)
Free Base Formation: Dissolve 3,3-difluoropiperidine HCl (1.0 equiv) in DCE. Add Triethylamine (1.2 equiv) to liberate the free amine. Stir 15 min.
Imine Formation: Add N-Boc-4-piperidone (1.1 equiv) and Acetic Acid (catalytic, 0.1 equiv). Stir at RT for 1 hour.
Checkpoint: Formation of the imine/enamine equilibrium is critical before adding the reducing agent to prevent direct reduction of the ketone.
Mechanism: The reaction proceeds via complete saturation of the pyridine rings without hydrodefluorination (loss of fluorine), yielding the all-cis-4,4'-difluoro-4,4'-bipiperidine .
Advantage: This method avoids the difficult stereochemical control required in building block assembly.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Elimination of HF
DAST can cause elimination to the enamine. Use Deoxo-Fluor or XtalFluor-E which are less prone to elimination side reactions.
Incomplete Coupling
Steric Bulk
The gem-difluoro group adds steric bulk. Increase reaction time (48h) or switch to Ti(OiPr)4 as a Lewis acid promoter during imine formation.
Hygroscopicity
Fluorine Effect
Fluorinated amine salts are extremely hygroscopic. Handle in a glovebox or dry room; store under Argon.
References
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
SmithKline Beecham. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
Surmont, R. et al. (2010).[7] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]
Status: Operational
Module ID: F-STAB-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
System Overview: The Paradox of
Stability
Welcome to the Fluorine Chemistry Support Center. You are likely here because a "stable" trifluoromethyl group has unexpectedly decomposed during your synthesis.
The Stability Paradox:
The
bond is one of the strongest in organic chemistry ( 116 kcal/mol), typically rendering the group inert to metabolic and chemical attack. However, this stability is conditional .[1] Under basic conditions, specific structural motifs trigger catastrophic "self-destruct" sequences—primarily through fluoride elimination or haloform-type cleavage .[1]
This guide addresses the three most common failure modes reported by our users.
Troubleshooting Tickets (Diagnosis & Mechanism)
Ticket #101: Loss of
on Electron-Rich Aromatics
User Report: "I treated my 4-(trifluoromethyl)phenol with NaOH, and the mass spec shows a conversion to a carboxylic acid (M-20 mass shift). What happened?"
The Mechanism:
This is not a direct nucleophilic attack on the
. Instead, the presence of an electron-donating group (EDG) like or in the ortho or para position allows the ring to push electron density into the bonds. Upon deprotonation by a base, the phenoxide anion triggers the ejection of a fluoride ion, forming a highly reactive Quinone Methide (QM) intermediate.[1] This QM is rapidly quenched by water (or hydroxide), eventually hydrolyzing to the benzoic acid.[1]
Visualizing the Pathway:
Figure 1: The "Self-Destruct" mechanism of p-trifluoromethyl phenols in base. The elimination of fluoride is the rate-determining step driven by the electron-rich ring.
Corrective Action:
Avoid Aqueous Bases: Switch from NaOH/KOH to anhydrous bases (e.g.,
Protect the Donor: Alkylate or acylate the phenol/aniline before exposing the molecule to strong base.
Positional Isomerism: Note that meta-substituted isomers (3-trifluoromethylphenol) are generally stable because the resonance pathway to the quinone methide is geometrically impossible [1].
Ticket #102: Disappearance of Trifluoromethyl Ketones
User Report: "I tried an aldol condensation with a trifluoromethyl ketone using hydroxide, but my ketone disappeared and I isolated fluoroform (
) are exceptionally electrophilic. A "hard" base like hydroxide attacks the carbonyl carbon directly. The resulting tetrahedral intermediate collapses, expelling the anion (which rapidly protonates to ) because the three fluorines stabilize the negative charge, making it a surprisingly good leaving group (similar to the classic Iodoform reaction) [2].
Corrective Action:
Soft Enolization: Use non-nucleophilic bases like LiHMDS or LDA at -78°C to form the enolate kinetically without attacking the carbonyl.
Lewis Acid Catalysis: For aldol reactions, switch to Lewis Acid activation (
or ) with a mild amine base (), avoiding strong alkoxides entirely.[1]
Mitigation Strategies & Protocols
Base Compatibility Matrix
Use this table to select the appropriate base for substrates containing sensitive
groups.
Base Type
Specific Reagents
Compatibility
Risk Factor
Recommended Use Case
Aqueous Hydroxide
NaOH, KOH, LiOH
Low
High
Only for meta-substituted aromatics or non-activated alkyl-.[1]
Use this logic flow to design your experiment safely.
Figure 2: Experimental design workflow for assessing
lability risks.
References
Jones, R. G. (1947).[1][3] "The Hydrolysis of Hydroxybenzotrifluorides." Journal of the American Chemical Society, 69(10), 2346–2350.[1] [Link]
Sakai, T. T., & Santi, D. V. (1973).[1][3][4] "Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. General mechanism for carbon-fluorine bond labilization." Journal of Medicinal Chemistry, 16(10), 1079–1084.[1][3] [Link][1]
Lombardo, M., & Trombini, C. (2002).[1] "Trifluoromethyl ketones: versatile building blocks for the construction of fluorinated compounds." Current Organic Chemistry, 6(8), 695-713.[1] [Link]
Prakash, G. K. S., & Hu, J. (2005).[1] "Nucleophilic Trifluoromethylation." Organic Process Research & Development, 9(6), 1004-1006.[1] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Palladium/Platinum Removal from Fluorinated Bis-Piperidine Intermediates
Ticket Priority: High (ICH Q3D Compliance Required)
Audience: Process Chemists, Purification Engineers, R&D Scientists
Introduction: The "Chelation Trap"
You are likely visiting this center because standard aqueous extractions have failed to lower your residual metal (Pd, Pt, Rh) levels below the required 10–20 ppm limit.
The Root Cause: Your molecule, 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine , presents a dual-challenge:
The Bis-Piperidine Pincer: The molecule contains both a secondary amine (on the piperidin-4-yl ring) and a tertiary amine (at the linkage). These nitrogen atoms act as a bidentate ligand, coordinating tightly to transition metals.
The Fluorine Effect: The 3-trifluoromethyl (
) group increases the lipophilicity of the complex, often dragging the metal-catalyst complex into the organic phase during extraction, effectively bypassing standard brine/water washes.
This guide provides three validated workflows to break this coordination and sequester the metal.
Module 1: Solid-Supported Scavengers (The Gold Standard)
This is the most reliable method for basic amines. It relies on introducing a ligand on a silica support that has a higher binding affinity for the metal than your product's amines.
Selection Logic
Avoid: Strong cation exchangers (SCX) or sulfonic acid scavengers. These will bind your amine product, causing massive yield loss.
Select: Thiol (SH) or Thiourea-based scavengers. These bind soft metals (Pd, Pt) without interacting with the basic amine product.
Recommended Scavengers
Scavenger Type
Functional Group
Brand Equivalents
Best For
Silica-Thiol
Propylthiol (-SH)
SiliaMetS® Thiol, Biotage® Si-Thiol
General Pd removal; High solvent compatibility.[1]
Silica-DMT
Dimercaptotriazine
SiliaMetS® DMT, MP-TMT
High Priority. Best for persistent Pd species in basic solutions.
Silica-TAA
Triamine Tetraacetate
SiliaMetS® TAA
Use only if Pd is in cationic form ().
Protocol: Batch Mode Scavenging
Prerequisite: Product must be fully dissolved. The
group may require a polar/non-polar mix.
Solvent System: Dissolve crude product in DCM:MeOH (9:1) or THF .
Why: Methanol swells the silica pores, improving mass transfer; DCM ensures the fluorinated product stays soluble.
Loading: Add 4 equivalents of Scavenger (w/r/t residual metal, not product).
Calculation: If you used 1 mol% catalyst, add 0.04 eq of scavenger relative to the product. Rule of Thumb: 10% w/w scavenger to crude product is a safe starting point if metal content is unknown.
Conditions: Stir at 40°C for 4 hours or Room Temp for 12 hours .
Critical: Vortex or overhead stirring is better than magnetic bars (which grind the silica, creating fines).
Filtration: Filter through a 0.45 µm PTFE or Polypropylene pad.
Do NOT use paper filters if the silica is fine; metal-laden fines can pass through.
Wash: Rinse the filter cake with MeOH (releases any physically trapped product).
Module 2: The "Cysteine Wash" (Liquid-Liquid Extraction)
If solid scavengers are unavailable or too costly for the scale, use N-Acetylcysteine (NAC) . NAC is one of the few water-soluble ligands strong enough to rip Palladium off a secondary amine.
The Protocol
Organic Phase: Dissolve crude in Isopropyl Acetate (IPAc) or Toluene .
Note: Avoid DCM if possible; it creates emulsions with NAC.
The Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7.5–8.0 using Ammonia or NaOH.
Mechanism:[2] At neutral/slightly basic pH, the carboxylic acid of NAC is deprotonated, but the thiol is free to bind Pd.
Execution:
Add NAC solution (0.5 vol equivalent to organic phase).
Heat to 50°C and stir vigorously for 1 hour. (Heat is required to overcome the activation energy of ligand exchange).
Cool to RT and separate phases.
Polishing: Wash the organic phase with 5%
(removes residual NAC) followed by water.
Module 3: Troubleshooting & FAQs
Q1: I used Activated Carbon, but my yield dropped by 30%. Why?
A: The trifluoromethyl (
) group increases the "stickiness" (lipophilicity) of your molecule. Activated carbon is non-selective; it adsorbs flat, lipophilic molecules. Your product likely adsorbed onto the carbon surface.
Fix: Switch to Silica-Thiol (Module 1). Silica is polar; your lipophilic product will prefer the solvent, while the metal binds to the thiol.
Q2: The scavenger worked, but I still have 50 ppm Pd. How do I get to <10 ppm?
A: You likely have "oxidized Pd" vs. "reduced Pd" issues.
Fix: Add a reducing agent (e.g., Sodium Borohydride or small amount of Formic Acid) before adding the scavenger. This forces
to or colloidal Pd, which scavengers like DMT bind more effectively.
Alternative: Use a "Binary Wash." Perform the NAC wash (Module 2), concentrate, redissolve, and then treat with Silica-Thiol.
Q3: Can I use acid extraction (e.g., 1M HCl)?
A:Risky. While protonating the amines (
) reduces their ability to hold metals, the metal salt might simply precipitate or stay associated with the chloride counter-ions in the aqueous phase. More importantly, your fluorinated piperidine salt might have limited water solubility, leading to an emulsion "rag layer" where the metal gets trapped.
Visualizing the Workflow
Figure 1: Scavenger Decision Tree
Use this logic flow to select the correct treatment based on your specific failure mode.
Caption: Decision matrix for selecting the optimal metal removal strategy based on solubility and yield constraints.
Figure 2: The Ligand Exchange Mechanism
Understanding why heat and specific ligands are necessary.
Caption: Kinetic displacement of the amine-metal bond by the thiol-silica ligand. Note that heat is often required to reach the transition state.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.[1] Link
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[3] European Medicines Agency.[4][5] Link
Biotage. (2023).[4][6] Metal Scavenging in Pharmaceutical Process Development.[5][6] Biotage Technical Guides. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
A Comparative Guide to the Quality Control of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine for Pharmaceutical Research and Development
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutics.[1] The fluorinated derivative, 1-(Piperidin-4-yl)-3-(tri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutics.[1] The fluorinated derivative, 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, represents a key building block where the introduction of a trifluoromethyl group can significantly modulate physicochemical and pharmacological properties such as metabolic stability and receptor binding affinity.[2] Consequently, ensuring the quality, purity, and consistency of this intermediate is not merely a procedural formality but a critical determinant of downstream success in the synthesis of active pharmaceutical ingredients (APIs).
This guide provides an in-depth technical comparison of the essential quality control (QC) parameters for 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine. We will explore the rationale behind the selection of analytical methodologies, delve into detailed experimental protocols, and present comparative data to illustrate the importance of a robust QC strategy. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
The Imperative of a Multi-faceted Quality Control Strategy
A comprehensive quality control regimen for a pharmaceutical intermediate like 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is built upon several key pillars: identity, purity, and the profile of potential impurities. Given the chiral nature of this molecule, with stereocenters at the 3 and 4 positions of the piperidine rings, the stereochemical purity is also of paramount importance. The pharmacological and toxicological profiles of different stereoisomers can vary significantly, making their control a regulatory and safety necessity.[3]
Our approach to quality control is therefore not a single analytical test but a suite of orthogonal methods, each providing a unique piece of the quality puzzle. This ensures a self-validating system where the results of one technique corroborate and are supported by others.
Chromatographic Purity and Impurity Profiling: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. For 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, a reversed-phase HPLC method with UV detection is a suitable starting point. However, as the piperidine scaffold lacks a strong chromophore, derivatization may be necessary to enhance detection sensitivity.[4]
Alternative I: Direct UV Detection
For initial screening and assessment of major impurities, direct UV detection at low wavelengths (e.g., 210 nm) may be sufficient. This approach offers simplicity and speed.
Alternative II: Pre-column Derivatization for Enhanced Sensitivity
For trace impurity analysis and quantitative applications, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride is recommended.[5] This significantly improves the limit of detection (LOD) and limit of quantification (LOQ).
Table 1: Comparison of HPLC Methodologies for Purity Analysis
Parameter
Method A: Direct UV Detection
Method B: Pre-column Derivatization
Rationale for Selection
Sensitivity
Lower
Higher
Derivatization is crucial for detecting trace impurities as mandated by ICH Q3A guidelines.[6]
Specificity
Moderate
High
Derivatization can be tailored to the analyte, reducing interference from non-amine containing impurities.
Sample Throughput
Higher
Lower
The additional derivatization step increases analysis time per sample.
Cost per Analysis
Lower
Higher
Cost of derivatization reagents and potentially longer instrument run times.
Experimental Protocol: RP-HPLC with Pre-column Derivatization
Derivatization:
To 1 mg of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine in 1 mL of acetonitrile, add 1.5 equivalents of triethylamine.
Add 1.2 equivalents of 4-toluenesulfonyl chloride and vortex.
Heat the mixture at 60°C for 30 minutes.
Cool to room temperature and dilute with the mobile phase for injection.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase: Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Column Temperature: 30°C
Stereochemical Purity: A Critical Quality Attribute
The presence of two chiral centers in 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine gives rise to four possible stereoisomers (two pairs of enantiomers). As regulatory bodies require the stereoisomeric composition of chiral drugs to be well-defined, the development of a stereoselective analytical method is mandatory.[3] Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common technique for this purpose.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
Table 2: Comparison of Chiral Separation Techniques
Technique
Principle
Advantages
Disadvantages
Chiral HPLC
Enantioselective interactions with a chiral stationary phase.[7]
Wide applicability, robust, scalable for preparative separations.
Can be time-consuming to develop a method, may require derivatization.
Chiral GC
Separation on a chiral capillary column.
High resolution for volatile compounds.
Often requires derivatization to increase volatility.[3]
Chiral SFC
Supercritical fluid mobile phase with a chiral stationary phase.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Chiral HPLC Conditions:
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate: 0.8 mL/min
Detection: UV at 210 nm
Column Temperature: 25°C
Structural Confirmation and Identity
While chromatographic methods provide information on purity, spectroscopic techniques are essential for confirming the chemical identity and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the piperidine ring protons can also provide information about the relative stereochemistry (cis/trans isomerism).[8] ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H (secondary amine), C-H (aliphatic), and C-F (trifluoromethyl) bonds would be expected.[9]
Mass Spectrometry (MS)
Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Table 3: Spectroscopic Data for Structural Elucidation
Technique
Expected Observations for 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
¹H NMR
Complex multiplets in the aliphatic region (1.0-3.5 ppm) corresponding to the piperidine protons. A broad singlet for the N-H proton.
¹³C NMR
Resonances for the piperidine carbons and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling).
¹⁹F NMR
A singlet or closely coupled multiplet corresponding to the CF₃ group.
A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.
Control of Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis of drug substances and must be controlled within strict limits defined by guidelines such as ICH Q3C.[10][11] Headspace Gas Chromatography (GC-HS) is the standard technique for their analysis.[12][13]
Experimental Protocol: GC-HS for Residual Solvents
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
GC-HS Conditions:
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas: Helium
Oven Program: A temperature gradient program suitable for separating common solvents (e.g., 40°C hold for 5 min, ramp to 240°C).
Injector: Split
Detector: Flame Ionization Detector (FID)
Headspace Sampler: Vial equilibration at 80°C for 15 min.
Conclusion: A Holistic Approach to Quality Assurance
The quality control of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a critical undertaking that necessitates a scientifically sound, multi-technique approach. As we have demonstrated, a combination of chromatographic and spectroscopic methods is essential to comprehensively assess the identity, purity, and impurity profile of this important pharmaceutical intermediate. By implementing the detailed protocols and adhering to the principles outlined in this guide, researchers and drug developers can ensure the integrity of their starting materials, thereby laying a solid foundation for the successful and safe development of new medicines. The causality behind these experimental choices lies in the need for orthogonal data that, when taken together, provides a high degree of confidence in the quality of the material. This self-validating system is the cornerstone of modern pharmaceutical quality assurance.
References
ICH. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]
ICH. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
PubMed. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. [Link]
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
Dalton Transactions. (2007). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. [Link]
IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. [Link]
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Wiley Online Library. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]
Resolve Mass Laboratories. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]
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Operational Guide: Disposal of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain or in general trash. 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a fluorinated organic base .
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound presents a dual-hazard profile that dictates its waste stream.
Feature
Chemical Logic
Disposal Implication
Structure
Contains two piperidine rings; one secondary amine, one tertiary amine.
High pH (Basic). Must be segregated from acidic waste (D002) to prevent heat generation/spattering.
Fluorination
Contains a group (Trifluoromethyl).
Halogenated Waste. The C-F bond is one of the strongest in organic chemistry (). Standard incineration () may fail to mineralize it completely or release HF gas.
Physical State
Likely a viscous liquid or low-melting solid (depending on purity/salt form).
Container Choice. Glass or HDPE (High-Density Polyethylene) are required. Avoid metal containers if moisture is present (corrosion risk).
Critical Warning: The HF Risk
When fluorinated compounds are incinerated without scrubbers, they generate Hydrogen Fluoride (HF) gas. HF is highly corrosive and can damage incinerator linings and pose severe environmental health risks. Therefore, this waste must be flagged as "Fluorinated" to ensure the waste vendor routes it to a facility equipped with alkaline scrubbers.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
1. Segregation (The Golden Rule)
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for dissolution.
Do NOT mix with acidic waste (e.g., HCl,
).
Do NOT mix with oxidizers (e.g., Peroxides, Nitric Acid).
2. Packaging
Liquids: Use a dedicated amber glass or HDPE waste bottle.
Solids: If the compound is a solid, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) only if your facility requires liquid waste. Otherwise, double-bag in heavy-duty polyethylene bags and place in a solid waste drum.
Phase 2: Labeling & Classification
Proper labeling is the primary defense against downstream accidents. Use the following criteria for your hazardous waste tag:
Chemical Name: Write out fully: 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine.
Constituents: If dissolved, list the solvent (e.g., "90% Dichloromethane, 10% Piperidine derivative").
Hazard Checkboxes:
Phase 3: Regulatory Coding (RCRA)
While specific waste codes depend on your region and exact mixture, use these guidelines for the US (EPA) and similar regulatory bodies:
D002 (Corrosivity): Applicable if the waste is aqueous and has a pH
12.5. Even if non-aqueous, many EHS protocols default amines to this characteristic class.
Halogenated Solvents (F-List): If you dissolve the substance in Methylene Chloride or Chloroform, it triggers F001/F002 listings.
Definitive Code: If the pure substance is discarded, it is typically treated as D001 (Ignitable) if liquid with flashpoint
, or simply Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity characteristics D004-D043).
Recommendation: Treat as Hazardous Waste regardless of RCRA exemption status due to the fluorinated nature.
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of this compound safely.
Caption: Logical workflow for the segregation, packaging, and profiling of fluorinated amine waste.
Emergency Procedures
Spill Response:
Evacuate: If the spill is large (>100 mL) or in a confined space, evacuate the area.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Absorbent: Do NOT use paper towels (rapid surface area expansion can increase evaporation of volatile amines). Use an inert absorbent like Vermiculite , Sand , or commercial "Organic Spill Pads."
Neutralization (Spills only): You may lightly mist the spill with dilute acetic acid or citric acid to neutralize the base before absorbing, but be prepared for mild heat generation.
Clean Up: Scoop absorbed material into a hazardous waste container. Label as "Spill Debris: Fluorinated Amine."
References
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations.[6] Available at: [Link]
American Chemical Society (ACS). "Laboratory Waste Management: A Guide." ACS Center for Lab Safety. Available at: [Link]
National Institutes of Health (NIH). "Waste Disposal Guide for Fluorinated Compounds." NIH Division of Environmental Protection.